![molecular formula C2O2 B12570073 2,4-Dioxabicyclo[1.1.0]but-1(3)-ene CAS No. 175722-50-6](/img/structure/B12570073.png)
2,4-Dioxabicyclo[1.1.0]but-1(3)-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dioxabicyclo[1.1.0]but-1(3)-ene is a unique and highly strained bicyclic compound. Its structure consists of a four-membered ring with two oxygen atoms and a double bond, making it an interesting subject for theoretical and practical studies in organic chemistry. The high strain energy within the molecule makes it reactive and a valuable building block for various synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxabicyclo[1.1.0]but-1(3)-ene typically involves the formation of the strained bicyclic ring system. One common method includes the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to give bicyclo[1.1.0]butyl lithium . This intermediate can undergo further reactions to introduce the oxygen atoms and form the desired compound.
Industrial Production Methods: Industrial production methods for such highly strained compounds are less common due to the complexity and potential hazards involved. advancements in synthetic techniques and the demand for novel compounds in pharmaceuticals and materials science may drive the development of scalable production methods.
化学反应分析
Types of Reactions: 2,4-Dioxabicyclo[1.1.0]but-1(3)-ene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form more stable products.
Reduction: Reduction reactions can open the strained ring system, leading to less strained and more stable compounds.
Substitution: The compound can participate in substitution reactions where one of the atoms or groups in the molecule is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学研究应用
2,4-Dioxabicyclo[1.1.0]but-1(3)-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its high strain energy makes it a valuable intermediate in various synthetic pathways.
Medicine: Research into its use as a precursor for pharmaceuticals, particularly in the development of drugs with novel mechanisms of action.
作用机制
The mechanism by which 2,4-Dioxabicyclo[1.1.0]but-1(3)-ene exerts its effects is primarily through its high strain energy. The release of this strain energy during chemical reactions drives the formation of more stable products. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in biological systems, the compound may interact with enzymes or other proteins, leading to changes in their activity or function.
相似化合物的比较
Bicyclo[1.1.0]butane: A structurally similar compound with a four-membered ring but without the oxygen atoms.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead instead of oxygen.
Uniqueness: 2,4-Dioxabicyclo[1.1.0]but-1(3)-ene is unique due to the presence of oxygen atoms in its structure, which introduces additional strain and reactivity. This makes it a valuable compound for studying strain-release reactions and for use in synthetic applications where high reactivity is desired.
属性
CAS 编号 |
175722-50-6 |
|---|---|
分子式 |
C2O2 |
分子量 |
56.02 g/mol |
IUPAC 名称 |
2,4-dioxabicyclo[1.1.0]but-1(3)-ene |
InChI |
InChI=1S/C2O2/c3-1-2(3)4-1 |
InChI 键 |
KOGZKTBHTGQYNX-UHFFFAOYSA-N |
规范 SMILES |
C12=C(O1)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(1,3-Benzodioxol-5-yl)but-3-enylamino]-2-phenylethanol](/img/structure/B12569993.png)
![Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro-](/img/structure/B12570000.png)
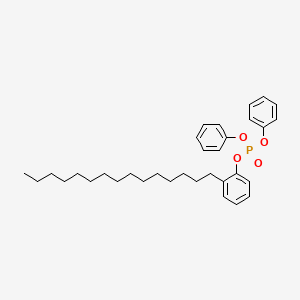
![N-[2-(1H-Imidazol-1-yl)ethyl]acetamide](/img/structure/B12570008.png)

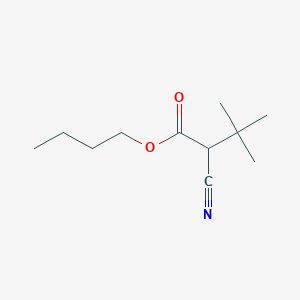
![3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide](/img/structure/B12570025.png)
![N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12570030.png)
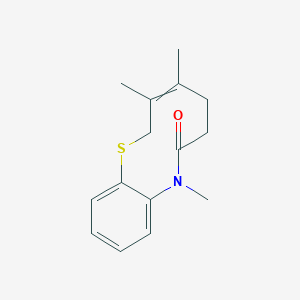
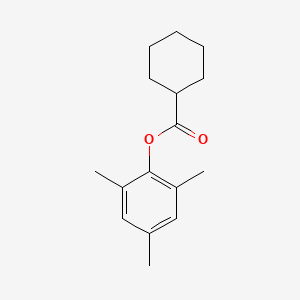
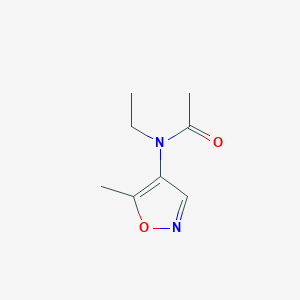
![Diphenyl [amino(4-nitrophenyl)methyl]phosphonate](/img/structure/B12570067.png)


